molecular formula C10H7BrFNO2 B1414111 Methyl 2-bromo-3-cyano-6-fluorophenylacetate CAS No. 1805583-98-5

Methyl 2-bromo-3-cyano-6-fluorophenylacetate

Cat. No.: B1414111
CAS No.: 1805583-98-5
M. Wt: 272.07 g/mol
InChI Key: VJSIPEWKMXEAOO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2. This compound is notable for its unique structure, which includes a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-3-cyano-6-fluorobenzaldehyde with methyl acetate under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-cyano-6-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate can be employed for ring oxidation.

Major Products:

  • Substitution reactions can yield various substituted phenylacetates.
  • Reduction reactions typically produce amine derivatives.
  • Oxidation reactions can lead to the formation of phenolic or quinone derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-fluorophenylacetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-cyano-6-fluorophenylacetate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological molecules.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorophenylacetate
  • Methyl 6-bromo-2-cyano-3-fluorophenylacetate

Comparison: Methyl 2-bromo-3-cyano-6-fluorophenylacetate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both cyano and fluorine groups in specific positions on the phenyl ring differentiates it from other similar compounds.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-8(12)3-2-6(5-13)10(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIPEWKMXEAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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